

Best practices for handling and storing Flipper-TR probes

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Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

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Flipper-TR® Probes Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing Flipper-TR® probes.

Frequently Asked Questions (FAQs)

Q1: How should I store the Flipper-TR® probe upon receipt?

Upon receipt, the Flipper-TR® probe should be stored at -20°C.[\[1\]](#)

Q2: What is the recommended procedure for preparing a Flipper-TR® stock solution?

To prepare a 1 mM stock solution, dissolve the contents of the Flipper-TR® vial in 50 µL of anhydrous dimethyl sulfoxide (DMSO).[\[1\]](#) It is crucial to use new and anhydrous DMSO, as moisture can significantly reduce the shelf life of the probe.[\[1\]](#)

Q3: How should the Flipper-TR® stock solution be stored, and is it sensitive to freeze-thaw cycles?

The stock solution should be stored at -20°C or below.[\[1\]](#) The compound is not sensitive to multiple freeze-thaw cycles, so it is not necessary to divide the solution into small aliquots, which may decay faster.[\[1\]](#)

Q4: How long is the Flipper-TR® stock solution stable?

When stored correctly at -20°C, the stock solution is stable for about three months.[\[1\]](#)

Q5: What is the recommended procedure for preparing a staining solution?

Dilute the 1 mM Flipper-TR® stock solution to the desired concentration (a starting concentration of 1 µM is recommended) in your cell culture medium shortly before use. Do not store the staining solution for extended periods before applying it to the cells.[\[1\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Low fluorescence signal	The presence of Fetal Calf Serum (FCS) or other sera in the cell culture medium can decrease labeling efficiency. [1]	If a low signal is observed, consider increasing the probe concentration up to 2 μ M. Alternatively, washing with a medium devoid of serum before and during staining may improve the signal. [2]
Insufficient incubation time.	The dynamic equilibrium of the probe inserting into the membrane can take 5-10 minutes to reach a plateau. [2] Ensure adequate incubation time.	
Variability in fluorescence lifetime measurements	Cell confluence can affect Flipper-TR® lifetime. Confluent cells may exhibit different lifetime values compared to non-confluent cells. [2]	For experiments with cells at low confluence, it is important to acquire sufficient statistics to account for biological differences between single cells. [2]
Changes in the lipid composition of the membrane over time can also induce a change in the Flipper-TR® lifetime. [1] [3]	Be mindful of experimental conditions that might alter membrane lipid composition.	
Signal from intracellular organelles	For long-term imaging experiments (several hours), endocytosis of Flipper-TR® can occur, leading to signals from intracellular compartments. [2]	For long-term imaging, it is recommended to perform sample labeling for each time point. This involves incubating with the probe, imaging, and then washing the probe away with a medium containing BSA or FBS to prevent accumulation. [2]

Inaccurate membrane tension readings	Using fluorescence intensity or wavelength to measure membrane tension.	Membrane tension measurements with Flipper-TR® should only be performed using Fluorescence Lifetime Imaging Microscopy (FLIM), as fluorescence intensity and wavelength do not reliably report on membrane tension. [1]
Decreased signal after washing	Washing Flipper-TR® labeled cells with a medium containing FBS or BSA can remove the probe from the plasma membrane due to its dynamic exchange with the environment. [2]	If washing is necessary, it is recommended to use a medium without FBS or to maintain a constant concentration of the Flipper-TR® probe in the wash solution to limit the decrease in the membrane signal. [2]

Experimental Protocols

General Staining Protocol for Live Cells

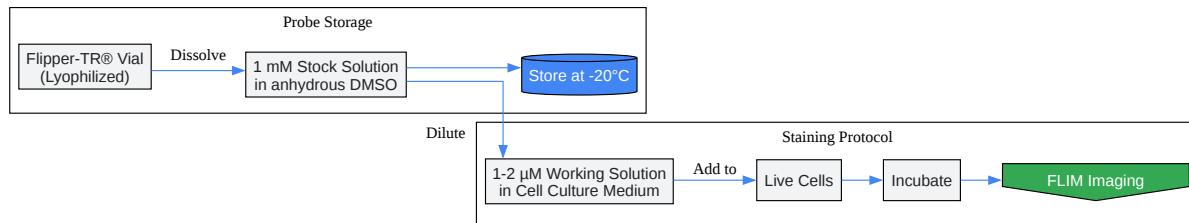
This protocol is a starting point and has been optimized for HeLa cells. Optimal labeling conditions should be determined empirically for each cell type.[\[1\]](#)

- Prepare a 1 mM Stock Solution: Dissolve the Flipper-TR® probe in anhydrous DMSO to a final concentration of 1 mM.[\[1\]](#)
- Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a working concentration of 1-2 μ M in your cell culture medium.[\[1\]](#)
- Cell Staining: Add the staining solution to your cells and incubate. The incubation time can vary depending on the cell type and experimental conditions.
- Imaging: Image the cells using a FLIM microscope. The recommended excitation is with a 488 nm pulsed laser, and emission should be collected through a 600/50 nm bandpass filter.
[\[1\]](#)

Quantitative Data Summary

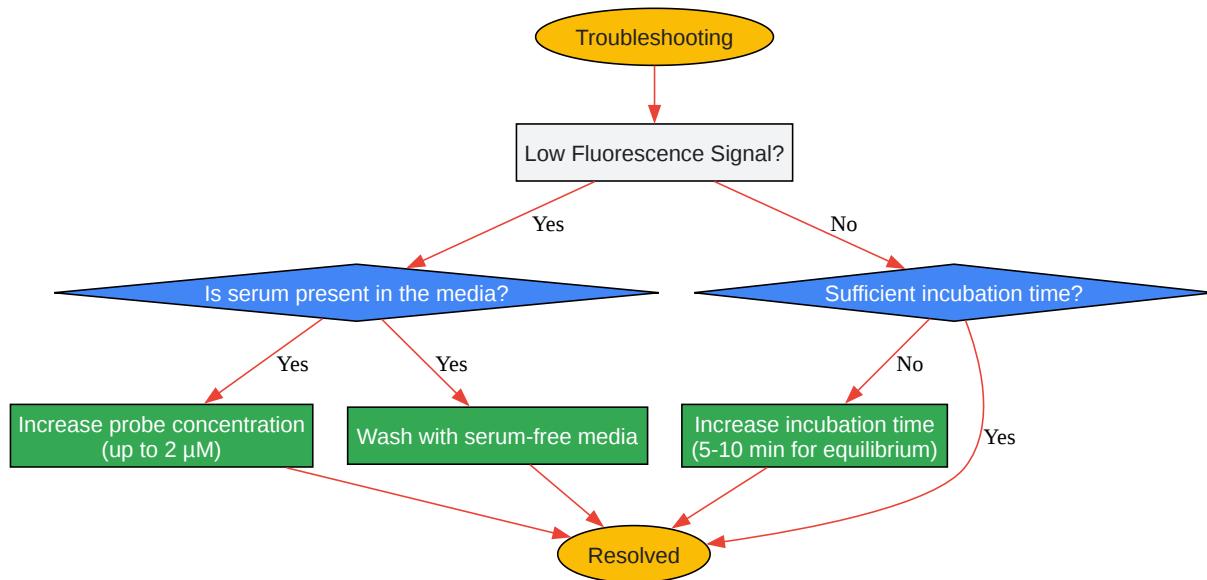
Parameter	Value	Notes
Excitation Wavelength	~488 nm[1]	A pulsed laser is required for FLIM.[1]
Emission Wavelength	575 - 625 nm[1]	A 600/50 nm bandpass filter is recommended.[1]
Fluorescence Lifetime (τ)	2.8 - 7.0 ns[1]	The longer lifetime (τ_1) is used to report membrane tension. A longer lifetime indicates higher membrane tension.[1] The shorter lifetime (τ_2), between 0.5 and 2 ns, is less suitable for studying membrane tension.[1]
Stock Solution Concentration	1 mM[1]	In anhydrous DMSO.
Working Concentration	1 - 2 μ M[1]	In cell culture medium.
Storage Temperature	-20°C[1]	For both the lyophilized probe and the stock solution.
Stock Solution Stability	~3 months[1]	When stored properly.

Visual Guides



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Caption: Workflow for Flipper-TR® probe handling, from storage to imaging.



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Caption: Decision tree for troubleshooting low fluorescence signal.

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